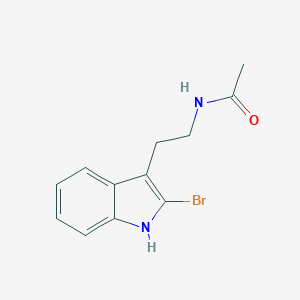

N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

N-[2-(2-bromo-1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O/c1-8(16)14-7-6-10-9-4-2-3-5-11(9)15-12(10)13/h2-5,15H,6-7H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWROPIZBUMLVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=C(NC2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617635 | |

| Record name | N-[2-(2-Bromo-1H-indol-3-yl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156997-99-8 | |

| Record name | N-[2-(2-Bromo-1H-indol-3-yl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide is a derivative of the indole scaffold, a privileged structure in medicinal chemistry. This document provides a comprehensive technical overview of this compound, including its chemical properties, a plausible synthetic route, and an exploration of the potential biological activities and associated signaling pathways based on related indole acetamide derivatives. The information is presented to support further research and development efforts involving this and similar molecular entities.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These data are essential for its handling, characterization, and use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 156997-99-8 | |

| Alternate CAS | 1713164-01-2 | |

| Molecular Formula | C₁₂H₁₃BrN₂O | |

| Molecular Weight | 281.15 g/mol | |

| Purity | ≥95% | |

| Appearance | Solid | |

| Predicted Density | 1.481 ± 0.06 g/cm³ | |

| Predicted Boiling Point | 530.7 ± 40.0 °C | |

| InChI Key | VWROPIZBUMLVHL-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

General Synthetic Workflow

The proposed synthesis involves the bromination of the indole ring at the C2 position.

Caption: Proposed synthetic workflow for this compound.

Hypothetical Experimental Protocol

Objective: To synthesize this compound via direct bromination.

Materials:

-

N-(2-(1H-indol-3-yl)ethyl)acetamide

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel (for column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve N-(2-(1H-indol-3-yl)ethyl)acetamide (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Bromination: To the cooled solution, add N-Bromosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Once the starting material is consumed, quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the broader class of indole acetamide derivatives has been extensively studied and shown to possess a wide range of biological activities, including anticancer, antioxidant, and antihyperglycemic effects.

Anticancer Mechanisms of Indole Acetamides

Indole acetamide derivatives have been reported to induce anticancer effects through various mechanisms. A generalized signaling pathway illustrating potential mechanisms of action is depicted below. These can include the induction of apoptosis through caspase activation and the inhibition of key signaling pathways involved in cell proliferation and survival.

Caption: Generalized signaling pathways for the anticancer activity of indole acetamides.

Antioxidant and Anti-inflammatory Activity

Many indole derivatives are known for their antioxidant properties, acting as free radical scavengers. This activity is relevant in the context of inflammatory diseases where oxidative stress plays a significant role. The anti-inflammatory effects of related compounds have been demonstrated through the inhibition of inflammatory mediators like nitric oxide (NO) and cyclooxygenase (COX) enzymes.

Conclusion

This compound presents an interesting scaffold for further investigation in drug discovery. Based on the activities of related compounds, it holds potential for development as an anticancer, anti-inflammatory, or antioxidant agent. The synthetic protocol outlined in this guide provides a viable route for its preparation, enabling further biological evaluation. Future research should focus on the detailed characterization of its biological activity and mechanism of action to fully elucidate its therapeutic potential.

An In-depth Technical Guide to the Chemical Properties of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide is a halogenated derivative of N-acetyltryptamine, belonging to the broader class of indole acetamides. This technical guide provides a comprehensive overview of its chemical properties, including its structure, physicochemical characteristics, and predicted spectral data. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from closely related analogs to offer valuable insights for researchers. The guide also presents a plausible synthetic protocol and discusses the potential biological activities and relevant signaling pathways based on the known functions of similar indole derivatives.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while some data is available from chemical suppliers, other key experimental values such as melting point and solubility are not widely reported in the scientific literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₁₂H₁₃BrN₂O | [1][2][3][4][5][6] |

| Molecular Weight | 281.15 g/mol | [1][2][3][4][5][6] |

| CAS Number | 156997-99-8 | [1][2][3][4][5][6] |

| Appearance | Solid | [1][2] |

| Purity | Typically ≥95% | [1][2][3] |

| Boiling Point | 530.7 ± 40.0 °C | Predicted[7] |

| Density | 1.481 ± 0.06 g/cm³ | Predicted[7] |

| Melting Point | Not available | - |

| Solubility | Not available | - |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the ethylacetamide side chain, and the N-H protons. The bromine atom at the C2 position will influence the chemical shifts of the neighboring protons.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Indole N-H | ~8.1 | Broad Singlet | - | Chemical shift can be solvent-dependent. |

| Aromatic H (C4-C7) | 7.0 - 7.6 | Multiplet | - | Complex multiplet pattern typical for substituted indoles. |

| -CH₂- (ethyl) | ~3.0 | Triplet | ~7 | Coupled to the adjacent -CH₂- group. |

| -CH₂- (ethyl) | ~3.6 | Quartet | ~7 | Coupled to the adjacent -CH₂- group and the amide N-H. |

| Amide N-H | ~5.8 | Broad Triplet | ~6 | Chemical shift and multiplicity can be solvent-dependent. |

| Acetyl -CH₃ | ~2.0 | Singlet | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The presence of the bromine atom is expected to cause a downfield shift for the C2 carbon and influence the shifts of other carbons in the indole ring.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | ~170 |

| C2 (Indole) | ~115 |

| C3 (Indole) | ~110 |

| C3a (Indole) | ~128 |

| C4-C7 (Indole) | 111 - 125 |

| C7a (Indole) | ~136 |

| -CH₂- (ethyl) | ~25 |

| -CH₂- (ethyl) | ~40 |

| Acetyl -CH₃ | ~23 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Indole) | 3300 - 3500 | Medium |

| N-H Stretch (Amide) | 3250 - 3400 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1570 | Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| C-Br Stretch | 500 - 600 | Medium-Strong |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, an isotopic pattern for the molecular ion (M+ and M+2 peaks in an approximate 1:1 ratio) is anticipated.

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Ion |

| 281/283 | [M]⁺ (Molecular ion) |

| 222/224 | [M - CH₃CONH₂]⁺ |

| 143 | [M - Br - CH₃CONH₂]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

Proposed Synthesis of this compound

This proposed two-step synthesis involves the N-acetylation of 2-bromo-3-(2-aminoethyl)-1H-indole.

Step 1: Synthesis of 2-Bromo-3-(2-aminoethyl)-1H-indole (Intermediate)

This intermediate can be synthesized from 3-(2-aminoethyl)-1H-indole (tryptamine) via bromination.

-

Materials: 3-(2-aminoethyl)-1H-indole, N-Bromosuccinimide (NBS), Dichloromethane (DCM).

-

Procedure:

-

Dissolve 3-(2-aminoethyl)-1H-indole in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of NBS in DCM dropwise to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench with a saturated solution of sodium thiosulfate.

-

Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: N-acetylation of 2-Bromo-3-(2-aminoethyl)-1H-indole

-

Materials: 2-Bromo-3-(2-aminoethyl)-1H-indole, Acetic anhydride, Pyridine, Dichloromethane (DCM).

-

Procedure:

-

Dissolve the intermediate from Step 1 in DCM.

-

Add pyridine to the solution.

-

Slowly add acetic anhydride to the stirred solution at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is not available in the current literature. However, the indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities[9]. Brominated marine alkaloids, including bromotryptamines, have shown cytotoxic, antiviral, antifungal, and antibacterial properties[1].

Interaction with Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR)

Indole and its derivatives are known ligands for the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR)[10]. These receptors are important regulators of xenobiotic metabolism and immune responses. Activation of these pathways by indole compounds can influence mucosal immunity and intestinal barrier function.

Potential Anticancer and Antimicrobial Activity

Many indole derivatives have been investigated for their potential as anticancer and antimicrobial agents[9]. The introduction of a bromine atom can sometimes enhance the biological activity of a molecule. Therefore, it is plausible that this compound could exhibit cytotoxic effects against cancer cell lines or inhibitory activity against various microbes. Further experimental validation is required to confirm these potential activities.

Conclusion

This compound is a compound of interest within the class of indole derivatives, for which a complete experimental characterization is still lacking. This technical guide has provided a comprehensive overview of its known and predicted chemical properties, a plausible synthetic route, and an outlook on its potential biological activities based on the extensive literature on related compounds. It is hoped that this guide will serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, stimulating further investigation into this and similar molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Synthonix, Inc > 156997-99-8 | this compound [synthonix.com]

- 4. N-[2-(2-BROMO-1H-INDOL-3-YL)ETHYL]ACETAMIDE | 156997-99-8 [chemicalbook.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. This compound , 95% , 156997-99-8 - CookeChem [cookechem.com]

- 7. chembk.com [chembk.com]

- 8. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

"Molecular weight of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide"

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide is a synthetic derivative of the indole class of heterocyclic compounds. The indole scaffold is a core structural motif in numerous biologically active molecules and pharmaceuticals. The introduction of a bromo substituent at the 2-position of the indole ring and an N-acetylethyl group at the 3-position suggests potential for unique physicochemical and pharmacological properties. This technical guide provides a summary of the known properties of this compound, a plausible synthetic route, and a discussion of potential biological activities based on related compounds.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source |

| Molecular Weight | 281.15 g/mol | [1][2] |

| Molecular Formula | C₁₂H₁₃BrN₂O | [1][2][3] |

| CAS Number | 156997-99-8 | [1][3] |

| Appearance | Solid | [3] |

| Purity | >95% (as commercially available) | [3] |

| Predicted Density | 1.481 ± 0.06 g/cm³ | [1] |

| Predicted Boiling Point | 530.7 ± 40.0 °C | [1] |

Synthesis Protocol

Proposed Synthesis of this compound

This proposed synthesis involves a two-step process starting from 2-(2-Bromo-1H-indol-3-yl)ethanamine.

Step 1: Synthesis of 2-(2-Bromo-1H-indol-3-yl)ethanamine (Intermediate)

This intermediate can be synthesized via multiple routes, often starting from 2-bromoindole. A common approach involves the reduction of a corresponding nitrile or nitroalkene intermediate.

Step 2: Acetylation of 2-(2-Bromo-1H-indol-3-yl)ethanamine

Materials:

-

2-(2-Bromo-1H-indol-3-yl)ethanamine

-

Acetic anhydride

-

A suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

A non-nucleophilic base (e.g., triethylamine, pyridine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

In a round-bottom flask, dissolve 2-(2-Bromo-1H-indol-3-yl)ethanamine (1 equivalent) in the chosen aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the non-nucleophilic base (1.1 to 1.5 equivalents) to the solution and stir.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to proceed at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Potential Biological Activity and Signaling Pathways

Specific biological activity and mechanism of action studies for this compound are not extensively documented in publicly available literature. However, the broader class of indole acetamide derivatives has been shown to exhibit a range of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities.

A structurally related compound, (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide, has been shown to inhibit colon cancer growth via the STAT1 (Signal Transducer and Activator of Transcription 1) pathway. This suggests a plausible, albeit hypothetical, area of investigation for the biological effects of this compound.

Representative Signaling Pathway: STAT1

The STAT1 signaling pathway is a key component of the cellular response to interferons and other cytokines. It plays a crucial role in mediating processes such as cell proliferation, apoptosis, and immune responses. The diagram below illustrates a simplified representation of the STAT1 signaling cascade.

Caption: A simplified diagram of the STAT1 signaling pathway.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines a logical workflow for the synthesis and subsequent characterization of this compound.

Caption: A logical workflow for the synthesis and characterization.

Disclaimer

The experimental protocols and discussions of biological activity provided in this document are based on established chemical principles and data from structurally related compounds. Specific, peer-reviewed data for this compound is limited. Researchers should use this guide as a starting point and validate all experimental procedures and findings.

References

An In-depth Technical Guide to N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide. The information is tailored for professionals in the fields of chemical research and drug development, with a focus on data-driven insights and detailed experimental considerations.

Chemical Structure and Properties

This compound is a synthetic derivative of the naturally occurring tryptamine scaffold. The introduction of a bromine atom at the C2 position of the indole ring significantly influences its electronic properties and, potentially, its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 156997-99-8 | [CymitQuimica] |

| Molecular Formula | C₁₂H₁₃BrN₂O | [CymitQuimica] |

| Molecular Weight | 281.15 g/mol | [CookeChem] |

| Appearance | Solid | [CymitQuimica] |

| Purity | Typically >95% | [CymitQuimica] |

| InChI | InChI=1S/C12H13BrN2O/c1-8(16)14-7-6-10-9-4-2-3-5-11(9)15-12(10)13/h2-5,15H,6-7H2,1H3,(H,14,16) | [CymitQuimica] |

| InChI Key | VWROPIZBUMLVHL-UHFFFAOYSA-N | [CymitQuimica] |

Synthesis

The synthesis of this compound can be logically achieved through the bromination of its precursor, N-(2-(1H-indol-3-yl)ethyl)acetamide (also known as N-acetyltryptamine). This approach is supported by established methods for the halogenation of indole derivatives.

Proposed Synthetic Pathway

The synthesis is a two-step process starting from tryptamine.

A Technical Guide to N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide: Synthesis, Suppliers, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide, a bromo-substituted indole derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific research on this compound, this document offers a consolidated resource on its suppliers, a proposed synthetic route, and an exploration of its potential biological activities based on structurally related indole acetamides.

Suppliers and Chemical Properties

This compound is available from several chemical suppliers, catering to research and development needs. The table below summarizes key information for procurement.

| Supplier | Catalog Number | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) |

| Parchem | - | 1713164-01-2 | - | C₁₂H₁₃BrN₂O | 281.15 |

| CymitQuimica | IN-DA001P4F | 156997-99-8 | 95+% | C₁₂H₁₃BrN₂O | 281.15 |

| Synthonix | B55794 | 156997-99-8 | 95+% | C₁₂H₁₃BrN₂O | 281.14 |

| CookeChem | - | 156997-99-8 | 95% | C₁₂H₁₃BrN₂O | 281.15 |

Proposed Synthetic Route

Step 1: Synthesis of 2-(2-Bromo-1H-indol-3-yl)ethan-1-amine

The first step involves the synthesis of the tryptamine intermediate. This can be achieved through a gramine-like synthesis followed by reduction.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-bromo-1H-indole (1 equivalent) in anhydrous diethyl ether.

-

Mannich Reaction: To this solution, add a freshly prepared solution of formaldehyde (1.1 equivalents) and dimethylamine (1.1 equivalents) in glacial acetic acid at 0°C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude gramine intermediate.

-

Reduction: Dissolve the crude intermediate in anhydrous tetrahydrofuran (THF). To this solution, add lithium aluminum hydride (LAH) (2-3 equivalents) portion-wise at 0°C under a nitrogen atmosphere.

-

Reflux: After the addition is complete, reflux the reaction mixture for 4-6 hours.

-

Quenching and Extraction: Cool the reaction to 0°C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water. Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure to obtain the crude 2-(2-Bromo-1H-indol-3-yl)ethan-1-amine.

Step 2: Acetylation of 2-(2-Bromo-1H-indol-3-yl)ethan-1-amine

The final step is the N-acetylation of the synthesized tryptamine derivative.

Experimental Protocol:

-

Reaction Setup: Dissolve the crude 2-(2-Bromo-1H-indol-3-yl)ethan-1-amine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Reagents: To this solution, add triethylamine (1.2 equivalents) as a base, followed by the dropwise addition of acetyl chloride (1.1 equivalents) or acetic anhydride (1.1 equivalents) at 0°C.

-

Reaction Progression: Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford this compound.

Potential Biological Activities and Signaling Pathways: A Comparative Analysis

Specific biological data for this compound is not currently available in the public domain. However, the indole acetamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The following table summarizes the activities of structurally related indole acetamide compounds, providing a basis for hypothesizing the potential therapeutic applications of the title compound.

| Compound Class | Biological Activity | Target/Mechanism | Reference |

| Indole-3-acetamides | Antihyperglycemic, Antioxidant | α-Amylase inhibition, Radical scavenging | [2] |

| N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides | Anticancer (Cytotoxic) | Induction of apoptosis | [3] |

| 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide derivatives | Antiviral (anti-RSV) | Inhibition of membrane fusion and viral genome replication/transcription | [1] |

| N-acetamide indoles | Antimalarial | PfATP4 inhibition | [4] |

| Substituted acetamide derivatives of indole-3-glyoxylic acid | Butyrylcholinesterase inhibition | Enzyme inhibition | [5] |

Given the diverse activities of its analogs, this compound could potentially exhibit anticancer, anti-inflammatory, or antimicrobial properties. The presence of the bromine atom at the 2-position of the indole ring may influence its pharmacokinetic and pharmacodynamic properties.

Hypothetical Signaling Pathway Modulation

Based on the pro-apoptotic activity of similar indole derivatives, it is plausible that this compound could modulate key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway. Inhibition of this pathway could lead to the activation of downstream pro-apoptotic proteins.

General Experimental Protocols for Biological Evaluation

For researchers interested in investigating the biological activities of this compound, the following are standard in vitro assays that can be employed.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic or anti-proliferative effects of a compound.

-

Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (typically from 0.1 to 100 µM) and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This assay assesses the potential of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production.

-

Griess Assay: After 24 hours of incubation, collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-treated control group.

Conclusion

This compound is a readily accessible synthetic building block with potential for further investigation in drug discovery. While specific biological data is currently lacking, its structural similarity to other biologically active indole acetamides suggests that it may possess interesting pharmacological properties. The proposed synthetic route and general biological evaluation protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of this and related compounds. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its efficacy in relevant disease models.

References

- 1. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of 2-Bromoindole Derivatives: Synthesis, Reactivity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities. Among its halogenated derivatives, 2-bromoindoles have emerged as particularly valuable intermediates and pharmacophores. The presence of a bromine atom at the C2 position not only modulates the electronic properties of the indole ring but also provides a versatile handle for further chemical modifications, enabling the synthesis of diverse and complex molecular architectures. This technical guide provides a comprehensive literature review on 2-bromoindole derivatives, focusing on their synthesis, reactivity, and biological applications, with a special emphasis on their potential in drug discovery.

Synthesis of 2-Bromoindole Derivatives

The preparation of 2-bromoindoles can be broadly categorized into two main strategies: direct bromination of a pre-formed indole ring and the construction of the indole nucleus with a bromine atom already incorporated at the 2-position.

Electrophilic Bromination of Indoles

Direct bromination of the indole ring typically occurs at the more nucleophilic C3 position. Therefore, to achieve bromination at the C2 position, the C3 position must be blocked or the reaction conditions carefully controlled. A common approach involves the protection of the indole nitrogen, followed by lithiation at C2 and subsequent quenching with a bromine source.

Experimental Protocol: Synthesis of 2-Bromo-1-(phenylsulfonyl)indole

-

To a solution of 1-(phenylsulfonyl)indole (1.0 mmol) in dry THF (10 mL) at -78 °C under an inert atmosphere (e.g., argon), is added n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise.

-

The reaction mixture is stirred at -78 °C for 1 hour.

-

A solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (1.2 mmol) in dry THF (2 mL) is added dropwise.

-

The reaction is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched with a saturated aqueous solution of NH4Cl (10 mL) and extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-bromo-1-(phenylsulfonyl)indole.

Cyclization Strategies

An alternative and often high-yielding approach involves the cyclization of suitably substituted anilines. A notable transition-metal-free method is the cesium carbonate-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines.[1]

Experimental Protocol: Synthesis of 2-Bromo-1-methyl-1H-indole via Cs2CO3-Promoted Cyclization [1]

-

A mixture of 1-(2-(2,2-dibromovinyl)phenyl)-N-methylmethanesulfonamide (0.5 mmol), Cs2CO3 (1.5 mmol), and anhydrous DMF (5 mL) is placed in a sealed tube.

-

The reaction mixture is stirred at 100 °C for 12 hours.

-

After cooling to room temperature, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to give the desired 2-bromo-1-methyl-1H-indole.

Tabulated Synthesis Data

The following table summarizes the yields of various synthetic methods for 2-bromoindole derivatives.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 1-(Phenylsulfonyl)indole | 1. n-BuLi, THF, -78 °C; 2. BrCl2CCCl2Br | 2-Bromo-1-(phenylsulfonyl)indole | 88 | [2] |

| 2-(gem-Dibromovinyl)-N-methylsulfonylaniline | Cs2CO3, DMF, 100 °C | 2-Bromo-1-(methylsulfonyl)indole | 95 | [1] |

| 5-Methoxy-2-(gem-dibromovinyl)-N-methylsulfonylaniline | Cs2CO3, DMF, 100 °C | 2-Bromo-5-methoxy-1-(methylsulfonyl)indole | 92 | [1] |

| 2-(gem-Dibromovinyl)-4-methyl-N-methylsulfonylaniline | Cs2CO3, DMF, 100 °C | 2-Bromo-5-methyl-1-(methylsulfonyl)indole | 93 | [1] |

Reactivity and Functionalization of 2-Bromoindoles

The C-Br bond at the 2-position of the indole ring is a versatile functional group that readily participates in a variety of cross-coupling reactions, making 2-bromoindoles valuable building blocks for the synthesis of more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings are widely employed to form new carbon-carbon bonds at the C2 position of the indole.[3]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromoindole

-

To a degassed mixture of 2-bromo-1-(phenylsulfonyl)indole (0.5 mmol), an arylboronic acid (0.75 mmol), and K2CO3 (1.5 mmol) in a 1,4-dioxane/water mixture (4:1, 5 mL) is added Pd(PPh3)4 (0.025 mmol).

-

The reaction mixture is heated at 90 °C under an inert atmosphere for 12 hours.

-

After cooling, the mixture is diluted with water and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over Na2SO4, and concentrated.

-

The crude product is purified by column chromatography to afford the 2-aryl-1-(phenylsulfonyl)indole.

Tabulated Cross-Coupling Reaction Data

| 2-Bromoindole Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

| 2-Bromo-1-Boc-indole | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 1-Boc-2-phenylindole | 92 | [3] |

| 2-Bromo-1-methylindole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Na2CO3 | DME/H2O | 1-Methyl-2-(4-methoxyphenyl)indole | 85 | [3] |

| 2-Bromoindole | Styrene | Pd(OAc)2/P(o-tol)3 | Et3N | DMF | 2-Styrylindole | 78 | [3] |

| 2-Bromo-1-Boc-indole | Phenylacetylene | Pd(PPh3)4/CuI | Et3N | THF | 1-Boc-2-(phenylethynyl)indole | 88 | [3] |

Biological Activities of 2-Bromoindole Derivatives

Brominated indoles, including those with bromine at the C2 position, have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.[4][5]

Anticancer Activity

Many 2-bromoindole derivatives exhibit potent anticancer activity by targeting various signaling pathways involved in cancer cell proliferation and survival. For instance, certain derivatives have been shown to inhibit key kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6]

Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay

-

Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the 2-bromoindole derivative (typically in DMSO, with the final DMSO concentration kept below 0.5%) for 48-72 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity

2-Bromoindole derivatives have also shown promise as antimicrobial agents against a range of pathogenic bacteria and fungi.[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

A two-fold serial dilution of the 2-bromoindole derivative is prepared in a suitable broth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).

-

The plate is incubated at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Tabulated Biological Activity Data

The following tables summarize the in vitro anticancer and antimicrobial activities of selected 2-bromoindole derivatives.

Table 3: Anticancer Activity of 2-Bromoindole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Bromo-N-(4-chlorobenzyl)-1H-indole-3-carboxamide | A549 (Lung) | 5.2 | [6] |

| 2-Bromo-N-(3,4-dichlorobenzyl)-1H-indole-3-carboxamide | MCF-7 (Breast) | 3.8 | [6] |

| 5-Bromo-2-(4-chlorophenyl)-1H-indole | HepG2 (Liver) | 7.1 |

Table 4: Antimicrobial Activity of 2-Bromoindole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2,5,6-Tribromo-1-methylgramine | Staphylococcus aureus | 4 | [7] |

| 2,5,6-Tribromo-1-methylgramine | Escherichia coli | 8 | [7] |

| 2-Bromo-1H-indole-3-carbaldehyde | Candida albicans | 16 | [7] |

Visualizing Key Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Synthetic and Mechanistic Pathways

Biological Signaling Pathways

Experimental Workflows

Conclusion

2-Bromoindole derivatives represent a highly versatile and valuable class of compounds in organic synthesis and medicinal chemistry. The synthetic methodologies for their preparation are well-established, offering efficient routes to a wide range of substituted analogs. The reactivity of the C2-bromo substituent, particularly in palladium-catalyzed cross-coupling reactions, provides a powerful tool for the construction of complex molecular scaffolds. Furthermore, the diverse biological activities exhibited by 2-bromoindole derivatives, including potent anticancer and antimicrobial effects, underscore their significant potential for the development of novel therapeutic agents. This technical guide serves as a comprehensive resource for researchers, providing key data, detailed protocols, and visual aids to facilitate further exploration and innovation in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. The facile synthesis of 2-bromoindoles via Cs2CO3-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines under transition-metal-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. ClinPGx [clinpgx.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. cusabio.com [cusabio.com]

- 6. Indole synthesis [organic-chemistry.org]

- 7. proteopedia.org [proteopedia.org]

"Physical properties of N-acylated tryptamines"

An In-depth Technical Guide to the Physical Properties of N-acylated Tryptamines

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of N-acylated tryptamines. These compounds, which are structurally analogous to the neurotransmitter serotonin, are of significant interest due to their roles as potential gut microbiota-derived endocannabinoid-like mediators and their therapeutic potential.[1][2][3][4] A thorough understanding of their physicochemical characteristics is fundamental for their synthesis, purification, formulation, and for structure-activity relationship (SAR) studies.[3][5]

The physical properties of N-acylated tryptamines are crucial for their handling, characterization, and application in research. This section summarizes key quantitative data for N-acetyltryptamine, a representative member of this class, and other derivatives.

Table 1: General Physicochemical Properties of N-Acetyltryptamine

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O | [6][7] |

| Molecular Weight | 202.25 g/mol | [6][7] |

| Appearance | Crystalline solid | [6] |

| Melting Point | 74–75 °C | [8] |

| UV/Vis. λmax | 222, 282, 290 nm | [6] |

| XLogP3 | 1.8 | [7] |

Table 2: Solubility Profile of N-Acetyltryptamine

| Solvent | Approximate Solubility | Notes |

| Ethanol | 20 mg/mL | Purge with an inert gas. |

| DMSO | 5 mg/mL | Purge with an inert gas. |

| Dimethylformamide | 10 mg/mL | Purge with an inert gas. |

| Aqueous Buffers (e.g., PBS pH 7.2) | Sparingly soluble | For maximum solubility, first dissolve in ethanol and then dilute with the aqueous buffer. A 1:1 solution of ethanol:PBS yields a solubility of approximately 0.5 mg/mL. Aqueous solutions are not recommended for storage for more than one day. |

| (Source:[6]) |

Table 3: Spectroscopic Data for Selected N-Acylated Tryptamines

This table presents nuclear magnetic resonance (NMR) data for various N-acylated tryptamines, which is critical for structural elucidation and purity assessment.

| Compound | ¹H NMR (600 MHz, CDCl₃) δ, ppm | ¹³C NMR (150 MHz, CDCl₃) δ, ppm | Source |

| N-lauroyl tryptamine | 8.1 (bs, 1H), 7.61 (d, J=7.9 Hz, 1H), 7.38 (d, J=8.2 Hz, 1H), 7.21 (t, J=7.6 Hz, 1H), 7.13 (t, J=7.6 Hz, 1H), 7.04 (bs, 1H), 5.48 (bs, 1H), 3.61 (q, J=6.2 Hz, 2H), 2.98 (t, J=6.7 Hz, 2H), 2.09 (t, J=7.5 Hz, 2H), 1.61–1.54 (m, 2H), 1.31–1.21 (m, 16H), 0.88 (t, J=6.8 Hz, 3H) | Data not provided in source | [1] |

| N-palmitoyl serotonin | 7.88 (bs, 1H), 7.23 (d, J=8.6 Hz, 1H), 7.04 (d, J=2.3 Hz, 1H), 7.01 (d, J=2.2 Hz, 1H), 6.79 (dd, J=8.6, 2.4 Hz, 1H), 5.50 (bs, 1H), 4.89 (bs, 1H), 3.57 (q, J=6.7 Hz, 2H), 2.90 (t, J=6.9 Hz, 2H), 2.11 (t, J=7.5 Hz, 2H), 1.60–1.55 (m, 2H), 1.31–1.21 (m, 24H), 0.88 (t, J=6.8 Hz, 3H) | Data not provided in source | [1] |

| N-oleoyl 5-fluorotryptamine | 8.26 (bs, 1H), 7.28 (dd, J=8.8, 4.3 Hz, 1H), 7.23 (bd, J=9.5 Hz, 1H), 7.07 (bs, 1H), 6.95 (bt, J=8.9 Hz, 1H), 5.52 (bs, 1H), 5.34 (m, 2H), 3.58 (q, J=6.5 Hz, 2H), 2.92 (t, J=6.7 Hz, 2H), 2.11 (t, J=7.6 Hz, 2H), 2.00 (m, 4H), 1.60–1.55 (m, 2H), 1.34–1.23 (m, 20H), 0.88 (t, J=6.9 Hz, 3H) | 173.2, 158.6, 157.0, 132.8, 127.8 (d, JC-F=9.6 Hz), 123.7, 113.4, 111.8 (d, JC-F=9.6 Hz), 110.6 (d, JC-F=26.2 Hz), 103.6 (d, JC-F=23.3 Hz), 39.5, 36.9, 31.9, 29.7, 29.66, 29.63, 29.5, 29.4, 29.3, 25.7, 25.4, 22.7, 14.1 | [1][2] |

| N-arachidonoyl tryptamine | 8.20 (bs, 1H), 7.61 (d, J=7.9 Hz, 1H), 7.38 (d, J=8.1 Hz, 1H), 7.21 (t, J=7.2 Hz, 1H), 7.13 (t, J=7.3 Hz, 1H), 7.03 (bs, 1H), 5.52 (bs, 1H), 5.42–5.31 (m, 8H), 3.61 (q, J=6.6 Hz, 2H), 2.98 (t, J=6.8 Hz, 2H), 2.85–2.76 (m, 6H), 2.14–2.02 (m, 6H), 1.68 (m, 2H), 1.38–1.26 (m, 6H), 0.89 (t, J=6.4 Hz, 3H) | Data not provided in source | [1][2] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of N-acylated tryptamines.

Synthesis of N-Acylated Tryptamines via T3P-Assisted Amide Coupling

This protocol describes a sustainable and operationally simple method for synthesizing N-acylated tryptamines using propylphosphonic anhydride (T3P) as a coupling reagent.[1][2] This approach avoids less sustainable reagents like DCC and EDC.[1]

Materials:

-

Tryptamine derivative (1.2 equivalents)

-

Carboxylic acid (1.0 equivalent)

-

Triethylamine (Et₃N) (2.0 equivalents)

-

Propylphosphonic anhydride (T3P) (50 wt% solution in Ethyl Acetate, 1.5 equivalents)

-

Ethyl Acetate (EtOAc)

-

8-mL vial

-

Stirring apparatus

Procedure:

-

In an 8-mL vial, combine the tryptamine derivative (0.12 mmol), the desired carboxylic acid (0.1 mmol), Et₃N (0.2 mmol), T3P solution (0.15 mmol), and a minimal amount of EtOAc (e.g., 60 µL).

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel to yield the pure N-acylated tryptamine.[1][2]

Caption: General workflow for the synthesis of N-acylated tryptamines.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity. The capillary method using a Mel-Temp apparatus or Thiele tube is standard.

Materials:

-

Dry, powdered sample of the N-acylated tryptamine

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp) or Thiele tube with heating oil

-

Thermometer

Procedure:

-

Sample Preparation: Place a small amount of the dry compound on a clean surface. Push the open end of a capillary tube into the powder. Tap the sealed end of the tube gently on a hard surface to pack the powder into the bottom, aiming for a sample height of 1-2 mm.[9]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the apparatus next to the thermometer.

-

Determination:

-

Rapid Scan: Heat the sample rapidly to get an approximate melting temperature.

-

Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting point is reported as the range T₁–T₂. A narrow range (0.5-1.0 °C) typically indicates a pure compound.

Determination of Equilibrium Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[10]

Materials:

-

Pure, solid N-acylated tryptamine

-

Aqueous buffers (e.g., pH 1.2, 4.5, 6.8 to mimic physiological conditions)[11]

-

Vials with screw caps

-

Shaking incubator (thermostatically controlled at 25 °C or 37 °C)[10][11]

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Validated analytical method (e.g., HPLC-UV, LC-MS/MS)[12]

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the selected aqueous buffer. The presence of undissolved solid is necessary to ensure saturation is reached.[10][11]

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 37 °C) for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.[10]

-

Sample Separation: After incubation, confirm the presence of undissolved solid. Centrifuge the vials at high speed to pellet the solid material.[10]

-

Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a syringe filter that does not bind the compound.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC or LC-MS/MS method.[12] The experiment should be performed in triplicate.

Caption: Workflow for equilibrium solubility determination.

Relevant Signaling Pathways

N-acylated tryptamines are structurally related to serotonin (5-hydroxytryptamine, 5-HT) and can interact with the serotonergic system.[3][4] Most serotonin receptors, with the exception of the 5-HT₃ subtype (a ligand-gated ion channel), are G-protein-coupled receptors (GPCRs).[13][14] These receptors modulate key downstream signaling cascades.

The activation of these GPCRs by a ligand, such as serotonin or a related tryptamine derivative, initiates a conformational change in the receptor. This leads to the activation of an associated G-protein, which then modulates the activity of an effector enzyme like adenylyl cyclase or phospholipase C.[13][15] This action generates second messengers (e.g., cAMP, IP₃, DAG), triggering a cascade of intracellular events that result in a specific cellular response.[15][16]

References

- 1. A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators [frontiersin.org]

- 3. Frontiers | From tryptamine to the discovery of efficient multi-target directed ligands against cholinesterase-associated neurodegenerative disorders [frontiersin.org]

- 4. From tryptamine to the discovery of efficient multi-target directed ligands against cholinesterase-associated neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. N-Acetyltryptamine | C12H14N2O | CID 70547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Daily Rhythm in Plasma N-Acetyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. benchchem.com [benchchem.com]

- 11. who.int [who.int]

- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Indolyl-Ethyl-Acetamide Core: A Technical Guide to its Discovery, History, and Pharmacological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indolyl-ethyl-acetamide scaffold is a privileged structure in medicinal chemistry, most notably embodied by the neurohormone melatonin (N-acetyl-5-methoxytryptamine). This technical guide provides an in-depth exploration of the discovery, history, and pharmacological importance of this chemical class. It traces the origins of research from the early investigations into serotonin and tryptamine to the isolation and characterization of melatonin. The guide details the synthetic evolution of these molecules and presents a comprehensive analysis of their structure-activity relationships, particularly at melatonin and serotonin receptors. Detailed experimental protocols for the pharmacological evaluation of indolyl-ethyl-acetamides are provided, alongside visualizations of their key signaling pathways. This document serves as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on the indolyl-ethyl-acetamide core.

Discovery and History

The story of indolyl-ethyl-acetamides is intrinsically linked to the broader history of indoleamines in biology. Early research in the 1930s by Vittorio Erspamer on enterochromaffin cells led to the discovery of a substance he named "enteramine."[1] Concurrently, Irvine Page and his colleagues isolated a vasoconstrictor from clotted blood, which they named "serotonin."[2] By 1949, it was confirmed that both substances were, in fact, the same molecule: 5-hydroxytryptamine (5-HT), or serotonin.[3] The discovery of serotonin in the brain in 1954 by Gaddum opened the floodgates to understanding its role as a neurotransmitter.[3]

The direct precursor to the indolyl-ethyl-acetamide structure is tryptamine, a monoamine alkaloid found in plants, fungi, and animals, derived from the decarboxylation of the amino acid tryptophan.[4] While tryptamine itself has neuroactive properties, the acetylation of the ethylamine side chain marks a critical step towards the compounds central to this guide.

The most prominent member of the indolyl-ethyl-acetamide family, melatonin (N-acetyl-5-methoxytryptamine), was discovered in 1958 by Aaron B. Lerner and his colleagues.[5] They isolated a substance from bovine pineal glands that could lighten frog skin and identified it as N-acetyl-5-methoxytryptamine.[5] This discovery unveiled the role of the pineal gland as a neuroendocrine organ and melatonin as the "hormone of darkness," integral to the regulation of circadian rhythms.[5]

Beyond melatonin, the indole-3-acetamide moiety is also found in the plant kingdom. Indole-3-acetic acid (IAA) is the most common plant hormone of the auxin class, crucial for various aspects of plant growth and development.[6][7] The biosynthesis of IAA can proceed through an indole-3-acetamide intermediate, a pathway catalyzed by indole-3-acetamide hydrolase.[8][9] This parallel existence in both animal and plant kingdoms underscores the fundamental biological importance of this chemical scaffold.

Synthesis of Indolyl-Ethyl-Acetamides

The synthesis of indolyl-ethyl-acetamides, particularly melatonin and its analogs, has been a subject of extensive research. The classical and most direct route involves the N-acetylation of the corresponding tryptamine.

A general synthetic scheme involves the reaction of a substituted tryptamine with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base or in a suitable solvent system.

Generalized Synthetic Workflow

Caption: A generalized workflow for the synthesis of N-acetyl tryptamine derivatives.

Quantitative Data: Pharmacological Activity

The pharmacological activity of indolyl-ethyl-acetamides has been extensively studied, primarily at melatonin (MT1 and MT2) and serotonin (5-HT) receptors. The following tables summarize key quantitative data for a selection of these compounds.

Table 1: Binding Affinities (Ki, nM) of Indolyl-Ethyl-Acetamides at Human Melatonin Receptors

| Compound | R1 | R2 | MT1 Ki (nM) | MT2 Ki (nM) | Reference |

| Melatonin | 5-OCH3 | H | 0.1-0.5 | 0.5-1.5 | [5] |

| N-acetyltryptamine | H | H | 100-500 | 500-1000 | [4] |

| 2-Iodomelatonin | 5-OCH3 | 2-I | ~0.05 | ~0.25 | [10] |

| Luzindole | - | - | 10-20 (antagonist) | 0.5-1.5 (antagonist) | [10] |

| 4-P-PDOT | - | - | 100-200 (antagonist) | 2-5 (antagonist) | [10] |

Table 2: Functional Potencies (EC50/IC50, nM) of Indolyl-Ethyl-Acetamides at Human Melatonin Receptors

| Compound | Assay Type | MT1 EC50/IC50 (nM) | MT2 EC50/IC50 (nM) | Reference |

| Melatonin | cAMP Inhibition | 0.1-1.0 | 0.5-5.0 | [11] |

| 2-Iodomelatonin | cAMP Inhibition | 0.05-0.5 | 0.2-2.0 | [10] |

Table 3: Binding Affinities (Ki, nM) of Indolyl-Ethyl-Acetamides at Human Serotonin Receptors

| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Reference |

| N-acetyltryptamine | >10,000 | >10,000 | >10,000 | [12] |

| N-acetyl-5-methoxytryptamine (Melatonin) | 1000-5000 | 2000-8000 | 5000-10,000 | [12] |

| N1-n-propyl-5-methoxy-α-methyltryptamine | 7100 | 12 | 120 | [12] |

Experimental Protocols

Radioligand Binding Assay for Melatonin Receptors

This protocol describes a competition binding assay to determine the affinity (Ki) of a test compound for the MT1 or MT2 receptor using 2-[¹²⁵I]-iodomelatonin as the radioligand.[10][13][14][15]

Materials:

-

Cell membranes expressing human MT1 or MT2 receptors.

-

Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

Radioligand: 2-[¹²⁵I]-iodomelatonin.

-

Non-specific binding control: 10 µM melatonin.

-

Test compounds at various concentrations.

-

96-well plates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid.

-

Scintillation counter.

-

Filtration apparatus.

Procedure:

-

Prepare serial dilutions of the test compound in binding buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of binding buffer (for total binding) or 10 µM melatonin (for non-specific binding) or test compound dilution.

-

50 µL of 2-[¹²⁵I]-iodomelatonin (final concentration ~50-100 pM).

-

150 µL of cell membrane suspension (10-50 µg protein per well).

-

-

Incubate the plate at 37°C for 60-120 minutes with gentle agitation.

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine.

-

Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate.

-

Quantify the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Gαi-Coupled Receptors

This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP production by an agonist acting on a Gαi-coupled receptor, such as MT1 or MT2.[11][16][17][18][19]

Materials:

-

HEK293 cells stably expressing the Gαi-coupled receptor of interest.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

-

Forskolin.

-

Test agonist at various concentrations.

-

cAMP detection kit (e.g., HTRF, GloSensor™, or ELISA-based).

-

White, opaque 96-well plates (for luminescence-based assays).

-

Plate reader capable of detecting the signal from the chosen cAMP kit.

Procedure:

-

Seed the cells in 96-well plates and grow to 80-90% confluency.

-

On the day of the assay, replace the culture medium with assay buffer and equilibrate the cells for 30-60 minutes at 37°C.

-

Prepare serial dilutions of the test agonist.

-

Add the test agonist to the wells and incubate for 10-15 minutes at 37°C.

-

Add forskolin to all wells (except for the basal control) to a final concentration that elicits a submaximal cAMP response (e.g., 1-10 µM, to be optimized).

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

Data Analysis:

-

Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%).

-

Plot the percentage of inhibition of the forskolin response against the logarithm of the agonist concentration.

-

Determine the EC50 value using non-linear regression analysis (sigmoidal dose-response curve).

Signaling Pathways and Experimental Workflows

Indolyl-ethyl-acetamides, particularly melatonin, exert their effects primarily through two high-affinity G-protein coupled receptors (GPCRs): MT1 and MT2. These receptors are predominantly coupled to the inhibitory G-protein, Gαi.

MT1 and MT2 Receptor Signaling

Activation of MT1 and MT2 receptors by an agonist like melatonin initiates a cascade of intracellular events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, these receptors can signal through other pathways, including the activation of mitogen-activated protein kinases (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K)-Akt pathway.

References

- 1. oxfordvitality.co.uk [oxfordvitality.co.uk]

- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 3. Neuropharmacology of 5-hydroxytryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. Melatonin - Wikipedia [en.wikipedia.org]

- 6. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 8. The AMI1 gene family: indole-3-acetamide hydrolase functions in auxin biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]

- 11. benchchem.com [benchchem.com]

- 12. Binding of indolylalkylamines at 5-HT2 serotonin receptors: examination of a hydrophobic binding region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. researchgate.net [researchgate.net]

- 17. cAMP-Glo™ Assay Protocol [promega.jp]

- 18. GloSensor™ cAMP Assay Protocol [promega.sg]

- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

"Protocol for the synthesis of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide"

Application Note: Synthesis of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide

Introduction

This compound is an indole derivative of interest in medicinal chemistry and drug development. The indole scaffold is a privileged structure found in numerous biologically active compounds. The introduction of a bromine atom at the C2 position of the indole ring and an N-acetylethylamine side chain at the C3 position can significantly modulate the compound's pharmacological properties. This document outlines a detailed protocol for the two-step synthesis of this compound, starting from tryptamine. The protocol is intended for researchers and scientists in organic synthesis and drug discovery.

Overall Reaction Scheme

The synthesis proceeds in two sequential steps:

-

N-acetylation of Tryptamine: Tryptamine is acetylated using acetic anhydride to yield N-(2-(1H-indol-3-yl)ethyl)acetamide.

-

Bromination: The intermediate is then selectively brominated at the 2-position of the indole ring using a suitable brominating agent, such as N-bromosuccinimide (NBS), to afford the final product.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N-(2-(1H-indol-3-yl)ethyl)acetamide

This procedure is adapted from standard N-acetylation methods for primary amines.[1][2]

Materials:

-

Tryptamine

-

Acetic Anhydride

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, dissolve tryptamine (1 equivalent) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol is based on established methods for the bromination of indole derivatives.

Materials:

-

N-(2-(1H-indol-3-yl)ethyl)acetamide (from Step 1)

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

Round-bottom flask wrapped in aluminum foil (light-sensitive reaction)

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

In a round-bottom flask protected from light, dissolve N-(2-(1H-indol-3-yl)ethyl)acetamide (1 equivalent) in acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the solution, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by TLC.

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield the final product, this compound.

Data Presentation

Table 1: Reagents and Reaction Conditions

| Step | Starting Material | Reagent(s) | Solvent | Temperature | Reaction Time |

| 1 | Tryptamine | Acetic Anhydride | Dichloromethane | 0 °C to RT | 2-4 hours |

| 2 | N-(2-(1H-indol-3-yl)ethyl)acetamide | N-Bromosuccinimide | Acetonitrile | 0 °C | 1-2 hours |

Table 2: Product Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity |

| This compound | C₁₂H₁₃BrN₂O | 281.15 | Solid | >95%[3] |

Table 3: Spectroscopic Data (Expected)

This data is illustrative and based on typical values for similar structures.[4] Actual experimental data should be acquired for confirmation.

| Data Type | Expected Chemical Shifts / Peaks |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.1 (br s, 1H, NH-indole), 7.6-7.1 (m, 4H, Ar-H), 5.8 (br s, 1H, NH-amide), 3.6 (q, 2H, CH₂-N), 3.0 (t, 2H, CH₂-Ar), 2.0 (s, 3H, COCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 170.2 (C=O), 135.5, 128.9, 123.0, 120.1, 119.5, 111.3, 110.8, 109.5 (Ar-C and C-Br), 39.8 (CH₂-N), 25.1 (CH₂-Ar), 23.3 (COCH₃) |

| IR (KBr, cm⁻¹) | 3400 (N-H, indole), 3280 (N-H, amide), 1640 (C=O, amide I), 1550 (N-H bend, amide II) |

| Mass Spec (EI) | m/z 281/283 [M]⁺, 222/224 [M-COCH₃]⁺ |

Workflow Visualization

Caption: Detailed experimental workflow for the synthesis and analysis.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Acetic anhydride is corrosive and a lachrymator. Handle with care.

-

N-Bromosuccinimide is an irritant and light-sensitive. Store in a dark, cool place.

-

Dichloromethane and acetonitrile are volatile and toxic. Avoid inhalation and skin contact.

References

- 1. benchchem.com [benchchem.com]

- 2. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

Application Notes: Purification of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide

Introduction

N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide is a brominated indole derivative related to N-acetyltryptamine.[1][2][3] Compounds within this class are of significant interest to researchers in medicinal chemistry and drug development due to the diverse pharmacological activities associated with the indole scaffold.[4] The purity of such compounds is critical for accurate biological evaluation and to meet stringent regulatory standards. These application notes provide detailed protocols for the purification of this compound from a crude reaction mixture using standard laboratory techniques.

General Purification Strategy

The purification of this compound typically involves a multi-step approach beginning with a preliminary work-up via liquid-liquid extraction, followed by a primary purification method such as column chromatography or recrystallization. For applications requiring very high purity, a final polishing step using preparative high-performance liquid chromatography (Prep-HPLC) may be employed. The choice of methods depends on the nature and quantity of impurities present in the crude material.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

Column chromatography is a highly effective method for separating the target compound from impurities with different polarities.[5][6][7] Silica gel is the recommended stationary phase for this class of compounds.[5][8]

1. Analytical Thin-Layer Chromatography (TLC)

-

Objective : To determine the optimal solvent system (mobile phase) for separation.

-

Procedure :

-

Spot a small amount of the crude material onto a silica gel TLC plate.

-

Develop the plate in various solvent systems. Start with a non-polar solvent like hexane and gradually increase polarity by adding ethyl acetate. Test ratios such as 9:1, 4:1, 2:1, and 1:1 (Hexane:Ethyl Acetate).

-

Visualize the spots using a UV lamp (254 nm).

-

The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound, with good separation from impurities.[5]

-

2. Column Preparation (Wet Method)

-

Objective : To pack a uniform column to ensure optimal separation.[5][9]

-

Procedure :

-

Select a column of appropriate size (a general rule is a 20:1 to 50:1 ratio of silica gel weight to crude product weight).[6]

-

Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[5]

-

Prepare a slurry of silica gel (e.g., 230-400 mesh) in the chosen mobile phase.

-

Pour the slurry into the column, continuously tapping the side to ensure even packing and dislodge air bubbles.

-

Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed. Add a protective layer of sand on top.[9]

-

3. Sample Loading and Elution

-

Objective : To apply the sample and elute the separated components.

-

Procedure :

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

-

Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") by dissolving it, adding silica, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

Carefully add the mobile phase to the top of the column.

-

Begin elution, collecting fractions in test tubes. The flow can be driven by gravity or gentle positive pressure (flash chromatography).[7]

-

Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.[7]

-

Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

-

Protocol 2: Purification by Recrystallization

Recrystallization is an effective technique for purifying solid compounds, provided a suitable solvent can be found.[10] The principle relies on the higher solubility of the compound in a hot solvent and its lower solubility upon cooling, leaving impurities behind in the solution.

1. Solvent Selection

-

Objective : To find a solvent (or solvent pair) that dissolves the compound when hot but not when cold.

-

Procedure :

-

Place a small amount of crude product in a test tube.

-

Add a few drops of a test solvent and observe solubility at room temperature. The ideal solvent will not dissolve the compound.

-

Heat the mixture. The ideal solvent will dissolve the compound completely when hot.

-

Cool the solution to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

-

Commonly used solvents for N-substituted acetamides and indole derivatives include ethanol, acetonitrile, ethyl acetate, or solvent pairs like ethyl acetate/hexane or acetone/hexane.[11][12]

-

2. Recrystallization Procedure

-

Objective : To dissolve the crude material and allow pure crystals to form slowly.

-

Procedure :

-

Place the crude solid in an Erlenmeyer flask.

-

Add the minimum amount of the chosen solvent to dissolve the solid at its boiling point.

-

If insoluble impurities are present, perform a hot filtration through fluted filter paper.

-

Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial to form pure crystals and avoid trapping impurities.[10]

-

Once crystal formation appears complete, place the flask in an ice bath to maximize yield.

-

Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

-

Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[10]

-